4-chloro-N-{2-[(2,4-dinitrophenyl)amino]ethyl}-N-(2-hydroxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-CHLORO-N-{2-[(2,4-DINITROPHENYL)AMINO]ETHYL}-N-(2-HYDROXYETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloro group, dinitrophenyl group, aminoethyl group, hydroxyethyl group, and a benzene sulfonamide moiety
Vorbereitungsmethoden
The synthesis of 4-CHLORO-N-{2-[(2,4-DINITROPHENYL)AMINO]ETHYL}-N-(2-HYDROXYETHYL)BENZENE-1-SULFONAMIDE involves multiple steps, including the introduction of functional groups and the formation of key intermediates. The synthetic route typically starts with the nitration of chlorobenzene to form 4-chloro-2,4-dinitrophenylamine. This intermediate is then reacted with ethylene diamine to introduce the aminoethyl group. The final step involves the sulfonation of the benzene ring to form the sulfonamide moiety .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-CHLORO-N-{2-[(2,4-DINITROPHENYL)AMINO]ETHYL}-N-(2-HYDROXYETHYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-CHLORO-N-{2-[(2,4-DINITROPHENYL)AMINO]ETHYL}-N-(2-HYDROXYETHYL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The dinitrophenyl group plays a crucial role in this inhibition by forming strong interactions with the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-CHLORO-N-{2-[(2,4-DINITROPHENYL)AMINO]ETHYL}-N-(2-HYDROXYETHYL)BENZENE-1-SULFONAMIDE include:
2-Chloro-N-(2,4-dinitrophenyl)acetamide: This compound shares the dinitrophenyl and chloro groups but differs in the acetamide moiety.
1-Chloro-2,4-dinitrobenzene: This compound lacks the aminoethyl and hydroxyethyl groups but retains the chloro and dinitrophenyl groups.
2-Chloro-4-nitroaniline: This compound has a similar structure but with a nitro group instead of the dinitrophenyl group
These compounds highlight the unique combination of functional groups in 4-CHLORO-N-{2-[(2,4-DINITROPHENYL)AMINO]ETHYL}-N-(2-HYDROXYETHYL)BENZENE-1-SULFONAMIDE, which contributes to its distinct chemical properties and applications.
Eigenschaften
Molekularformel |
C16H17ClN4O7S |
---|---|
Molekulargewicht |
444.8 g/mol |
IUPAC-Name |
4-chloro-N-[2-(2,4-dinitroanilino)ethyl]-N-(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H17ClN4O7S/c17-12-1-4-14(5-2-12)29(27,28)19(9-10-22)8-7-18-15-6-3-13(20(23)24)11-16(15)21(25)26/h1-6,11,18,22H,7-10H2 |
InChI-Schlüssel |
FEHPJFJOZWXINS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)N(CCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.